![molecular formula C29H27F3O5S B285188 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate](/img/structure/B285188.png)
3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential use in various scientific applications.
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects, including inhibition of inflammatory cytokines, induction of apoptosis in cancer cells, and protection against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate in lab experiments is its ability to exhibit multiple biological activities. However, one of the limitations is its low solubility in water, which can affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate. Some of these include:
1. Further studies on the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Investigation of the potential use of the compound in the treatment of various diseases, including cancer and inflammatory disorders.
4. Evaluation of the toxicity and safety profile of the compound in vivo.
5. Development of novel derivatives of the compound with improved bioavailability and efficacy.
In conclusion, this compound is a synthetic compound that exhibits various biological activities. It has the potential to be used in the development of novel therapeutic agents for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate involves the reaction of 3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl chloride with thiophene-2-carboxylic acid in the presence of a base. The reaction is carried out in an organic solvent under controlled conditions to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-thiophenecarboxylate has been extensively studied for its potential use in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Eigenschaften
Molekularformel |
C29H27F3O5S |
---|---|
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
[3-(3,5-dimethylphenoxy)-6-hexyl-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C29H27F3O5S/c1-4-5-6-7-9-19-15-21-23(16-22(19)37-28(34)24-10-8-11-38-24)36-27(29(30,31)32)26(25(21)33)35-20-13-17(2)12-18(3)14-20/h8,10-16H,4-7,9H2,1-3H3 |
InChI-Schlüssel |
VPQBHZRECCBOAT-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(C=C2C(=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC(=CC(=C3)C)C)OC(=O)C4=CC=CS4 |
Kanonische SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)C3=CC=CS3)OC(=C(C2=O)OC4=CC(=CC(=C4)C)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.